(2S)-3-Methoxy-2-(methylamino)propanamide
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Overview
Description
(2S)-3-Methoxy-2-(methylamino)propanamide is a chemical compound with the molecular formula C5H11NO3 It is a derivative of serine, an amino acid, and features both methylation and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
(2S)-3-Methoxy-2-(methylamino)propanamide can be synthesized through several methods. One common approach involves the methylation of L-serine followed by amidation. The process typically includes:
Methylation: L-serine is treated with a methylating agent such as methyl iodide in the presence of a base like sodium hydroxide.
Amidation: The resulting N-methyl-L-serine is then reacted with an amine source, such as ammonia or an amine derivative, under conditions that promote amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.
Catalytic Methods: Employing catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-Methoxy-2-(methylamino)propanamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield simpler amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield N2,O-dimethyl-L-serine oxo derivatives.
Reduction: Can produce N2,O-dimethyl-L-serinol.
Substitution: Results in various substituted serinamide derivatives.
Scientific Research Applications
(2S)-3-Methoxy-2-(methylamino)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which (2S)-3-Methoxy-2-(methylamino)propanamide exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: May interact with enzymes and receptors involved in amino acid metabolism.
Pathways: Can influence metabolic pathways related to serine and its derivatives, potentially affecting cellular processes such as protein synthesis and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-L-serinamide
- O-methyl-L-serinamide
- N2,O-dimethyl-L-threoninamide
Uniqueness
(2S)-3-Methoxy-2-(methylamino)propanamide is unique due to its dual methylation at both the nitrogen and oxygen atoms, which can significantly alter its chemical reactivity and biological activity compared to other serinamide derivatives. This dual modification can enhance its stability and specificity in various applications.
Properties
Molecular Formula |
C5H12N2O2 |
---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(2S)-3-methoxy-2-(methylamino)propanamide |
InChI |
InChI=1S/C5H12N2O2/c1-7-4(3-9-2)5(6)8/h4,7H,3H2,1-2H3,(H2,6,8)/t4-/m0/s1 |
InChI Key |
UPPHKLRGHMXIIY-BYPYZUCNSA-N |
Isomeric SMILES |
CN[C@@H](COC)C(=O)N |
Canonical SMILES |
CNC(COC)C(=O)N |
Origin of Product |
United States |
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